1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.:
Cat. No.: VC15364083
Molecular Formula: C24H20ClFN4OS2
Molecular Weight: 499.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClFN4OS2 |
|---|---|
| Molecular Weight | 499.0 g/mol |
| IUPAC Name | 12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C24H20ClFN4OS2/c1-14(2)16-5-3-15(4-6-16)12-29-22(31)21-20(9-10-32-21)30-23(29)27-28-24(30)33-13-17-7-8-18(26)11-19(17)25/h3-11,14H,12-13H2,1-2H3 |
| Standard InChI Key | LKIFAEJHOYYSFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl |
Introduction
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound belonging to the thienopyrimidine class. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The specific structure of this compound suggests it may exhibit unique pharmacological properties, making it a subject of interest for drug discovery and development.
Synthesis and Characterization
The synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one involves multi-step organic chemistry reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
Synthesis Steps
-
Starting Materials: The synthesis typically begins with appropriate starting materials such as benzyl halides and thienopyrimidine derivatives.
-
Reaction Conditions: Conditions such as temperature, solvent, and catalysts are optimized to facilitate the desired reactions.
-
Purification: Final purification steps often involve chromatographic methods to isolate the compound in high purity.
Analytical Techniques
The molecular structure of this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular dynamics and stability.
Analytical Data
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural Elucidation |
| Mass Spectrometry | Molecular Weight Confirmation |
Potential Applications
Given its complex structure, 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one may have potential applications in medicinal chemistry, particularly in areas requiring novel pharmacological agents.
Biological Activities
-
Pharmacological Properties: The compound's unique structure suggests potential for specific biological activities, which could be explored through in vitro and in vivo studies.
-
Target Identification: Experimental data from biological assays would provide insights into its potency and selectivity against target proteins or pathways.
Future Directions
-
Biological Assays: Conducting comprehensive biological assays to determine the compound's efficacy and safety profile.
-
Structural Modifications: Exploring structural modifications to enhance its pharmacological properties.
References:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume